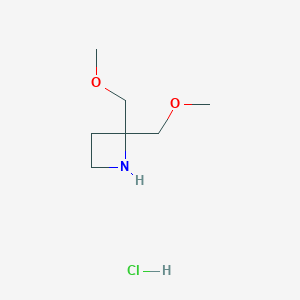
Potassium 2-(difluoromethoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(difluoromethoxy)propanoate is a chemical compound with the CAS Number: 2287271-11-6 . It has a molecular weight of 178.18 . The compound is typically stored at temperatures below -10 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H6F2O3.K/c1-2(3(7)8)9-4(5)6;/h2,4H,1H3,(H,7,8);/q;+1/p-1 . This code provides a standardized way to represent the compound’s molecular structure. Chemical Reactions Analysis
As an ester, this compound can undergo hydrolysis, which is the process of breaking down the ester using water. This reaction can be catalyzed by either an acid or a base .Scientific Research Applications
Environmental Monitoring and Health Implications
Potassium 2-(difluoromethoxy)propanoate, as a component of perfluorinated compounds, has been the focus of environmental and health studies. Research indicates that these compounds, including ADONA (a replacement for PFOA), are persistent and have been detected in plasma samples of populations exposed via drinking water. The study by Fromme et al. (2017) noted that while ADONA levels were detected, they were only slightly above the limit of quantification, indicating a lower body burden compared to other perfluorinated compounds. The study emphasized the need for reduced exposure to these substances, especially in populations living close to manufacturing facilities (Fromme, Wöckner, Roscher, & Völkel, 2017).
Exposure and Impact on Human Health
The exposure and impact of these compounds on human health have been extensively studied. For instance, Guo et al. (1998) investigated the effects of drug use and cognitive function on the incidence of hip fracture, finding that potassium supplements (most commonly potassium chloride) were associated with a reduced risk of hip fracture (Guo, Wills, Viitanen, Fastbom, & Winblad, 1998). This suggests a potential beneficial aspect of potassium intake in certain health scenarios.
Environmental Presence and Changes Over Time
Calafat et al. (2007) focused on the prevalence of polyfluoroalkyl chemicals (PFCs) in the U.S. population, noting widespread exposure. The study observed changes in serum concentrations of these compounds over time, possibly related to changes in industrial production practices (Calafat, Wong, Kuklenyik, Reidy, & Needham, 2007).
Occupational Exposure and Physiological Effects
Manninen et al. (1986) studied the exposure of farm workers to certain herbicides, including mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) and found that the primary route of absorbed dose was percutaneous, accounting for 88% of the excretion of the chemicals. The study highlighted the physiological effects of such exposure, particularly the impact on kidney ion transport (Manninen, Kangas, Klen, & Savolainen, 1986).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Potassium 2-(difluoromethoxy)propanoate is a complex compound with a unique structure The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It’s known that compounds with similar structures can influence a variety of biochemical pathways, leading to downstream effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. More research is needed to understand the pharmacokinetics of this compound .
Result of Action
It’s known that the compound has been used as a building block in the synthesis of nitrogen-containing heterocycles . These heterocycles are uncommon and sometimes novel due to the directly attached emerging fluorinated group (EFG) OCF2H . They might be of high potential in life sciences .
Properties
IUPAC Name |
potassium;2-(difluoromethoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O3.K/c1-2(3(7)8)9-4(5)6;/h2,4H,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQRZIMEERNMCE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])OC(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287271-11-6 |
Source


|
| Record name | potassium 2-(difluoromethoxy)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826844.png)
![3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2826846.png)
![Tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2826847.png)

![4-bromo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2826849.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2826850.png)

![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)




![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2826865.png)

